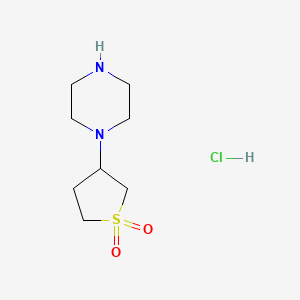

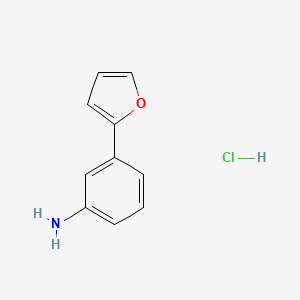

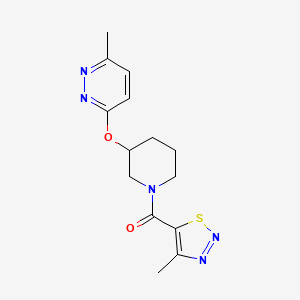

2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone” is a synthetic compound . It belongs to the class of cyclic ketones. The compound is classified as a non-nucleoside.

Synthesis Analysis

The synthesis of such compounds often involves the use of nitrogen heterocycles like the pyrrolidine ring . The pyrrolidine ring is a five-membered ring widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular formula of the compound is C15H21N3O3. The structure of the compound includes a cyclopropyl group, a pyrrolidine ring, and a methoxypyrazin group . Cycloalkanes like cyclopropyl and pyrrolidine are cyclic hydrocarbons where the carbon atoms are arranged in the form of a ring .科学的研究の応用

Synthesis and Chemical Transformations

2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a compound that can be involved in various chemical transformations, which are foundational for the synthesis of complex molecules. For example, studies on the interactions of major metabolites of prasugrel, a thienopyridine antiplatelet agent, show the biotransformation involving cyclopropyl and pyrrolidinyl ethanone structures similar to 2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone. These transformations are crucial for the development of pharmacologically active metabolites (Rehmel et al., 2006).

Heterocyclic Compound Synthesis

The versatility of 2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone extends to the synthesis of pyrazolopyridines and other pyrido fused systems, as demonstrated by the development of new three-component coupling reactions. This process underscores the compound's role in creating combinatorial libraries for pharmaceutical research, enabling scaffold decoration in one step (Almansa et al., 2008).

Novel Routes to Triazoles and Pyrazoles

Another area of application is in the synthesis of novel routes to arylazopyrazoles and triazoles. For instance, reactions of arylhydrazono-3-oxopropanals with various reagents yield significant intermediates for pharmaceutical development, highlighting the importance of cyclopropyl and ethanone functionalities in the design of new drugs (Abdel-Khalik et al., 2000).

Pyrrolidine Synthesis

The compound also plays a role in the stereospecific synthesis of pyrrolidines with varied configurations, a process critical for the development of bioactive molecules with specific stereochemical requirements. Such syntheses are vital for producing enantiomerically pure compounds for medicinal chemistry (Oliveira Udry et al., 2014).

Antimicrobial Activity

Research into the antimicrobial activity of new pyridine derivatives demonstrates the potential of cyclopropyl and ethanone-containing compounds in combating bacterial and fungal infections. This application is critical for the discovery of new antibiotics and antifungal agents (Patel et al., 2011).

特性

IUPAC Name |

2-cyclopropyl-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-19-13-14(16-6-5-15-13)20-11-4-7-17(9-11)12(18)8-10-2-3-10/h5-6,10-11H,2-4,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRDAFZLABZHJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)CC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Aminoacetyl)amino]benzamide;hydrochloride](/img/structure/B2778223.png)

![2,2,2-trifluoro-N-[(1-phenylpyrazol-3-yl)carbamoyl]acetamide](/img/structure/B2778226.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide](/img/structure/B2778227.png)

![[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2778229.png)

![1H-pyrazole-4,5-dione 4-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2778234.png)